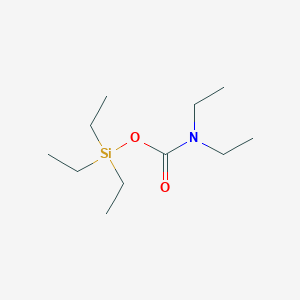

Triethylsilyl diethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

64128-87-6 |

|---|---|

Molecular Formula |

C11H25NO2Si |

Molecular Weight |

231.41 g/mol |

IUPAC Name |

triethylsilyl N,N-diethylcarbamate |

InChI |

InChI=1S/C11H25NO2Si/c1-6-12(7-2)11(13)14-15(8-3,9-4)10-5/h6-10H2,1-5H3 |

InChI Key |

HTKPEPIQDNDRAG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)O[Si](CC)(CC)CC |

Origin of Product |

United States |

Fundamental Role of Organosilicon Reagents in Modern Organic Synthesis

Organosilicon compounds have become indispensable tools in the arsenal (B13267) of synthetic organic chemists, playing a pivotal role in a vast array of chemical transformations. researchgate.netrsc.org The utility of these reagents stems from the unique chemical properties of the silicon atom, particularly the strength of the silicon-oxygen and silicon-fluoride bonds, which contrasts with the relative weakness of other silicon bonds. rsc.org This characteristic allows for the strategic formation and cleavage of silicon-containing moieties, facilitating complex molecular constructions.

The primary application of organosilicon compounds in organic synthesis is as protecting groups, especially for hydroxyl (-OH) groups in alcohols. rsc.orgontosight.aiwikipedia.org Silyl (B83357) ethers, formed by the reaction of an alcohol with a silyl halide, are generally stable under a variety of reaction conditions but can be selectively removed under mild protocols. ontosight.aiwikipedia.org The steric and electronic properties of the substituents on the silicon atom can be fine-tuned to control the stability and reactivity of the silyl ether, offering a wide spectrum of protecting group options. wikipedia.org Common silyl protecting groups include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS). wikipedia.orggelest.com

Beyond their role as protecting groups, organosilicon reagents are also crucial in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. organic-chemistry.org For instance, nickel-catalyzed cross-coupling reactions of organosilicon compounds with alkyl halides provide a powerful method for the construction of complex organic molecules. organic-chemistry.org Furthermore, the field of organosilicon chemistry is continually expanding, with recent advancements in areas such as transition metal-catalyzed C-H silylation. researchgate.net

Overview of Triethylsilyl Diethylcarbamate Within the Landscape of Silylating Agents and Organosilicon Compounds

Direct Synthesis Strategies for this compound

The formation of this compound is most notably achieved through a three-component coupling reaction. This modern, phosgene-free approach involves the reaction of diethylamine, carbon dioxide (CO₂), and a triethylsilyl halide, such as triethylsilyl chloride. digitellinc.com The reaction is typically facilitated by a promoter, like cesium carbonate, which is instrumental in achieving successful carbamation. digitellinc.com

Another significant strategy involves the insertion of carbon dioxide into the silicon-nitrogen bond of a pre-formed silylamine. google.com While effective, the utility of this route can be limited by the accessibility and handling of the required silylamine precursors, which can be cumbersome to prepare. google.com

A more novel and direct process involves the reaction of a silane containing at least one silicon-hydrogen bond with an ammonium carbamate. google.com For the target compound, this would entail reacting a triethylsilane with diethylammonium diethylcarbamate. This method is presented as a simpler and more direct alternative to previously established routes. google.com

Exploration of Precursor Reactivity in Silyl Carbamate Formation

The synthesis of this compound is governed by the inherent reactivity of its precursors.

Silyl Halide (e.g., Triethylsilyl Chloride): The silicon atom in triethylsilyl chloride is electrophilic, making it susceptible to nucleophilic attack. The lability of the silicon-halogen bond is crucial for the reaction to proceed, allowing for the formation of the new silicon-oxygen bond characteristic of silyl carbamates. Silyl halides readily react with polar functional groups like amines and alcohols. wikipedia.org

Amine and Carbon Dioxide: Diethylamine, a secondary amine, acts as the nucleophile. In the presence of carbon dioxide, it can form a diethylcarbamate anion in situ. This carbamate anion is the active nucleophile that attacks the silicon center of the silyl halide. The use of a base, such as cesium carbonate, facilitates the formation of this carbamate salt and effectively suppresses common side reactions. digitellinc.comgoogle.com

Silane (Si-H bond): In the alternative route using a silane with a Si-H bond, the reactivity is fundamentally different. This pathway utilizes the interaction between the silyl hydrogen and the carbamate to effect the synthesis, representing a distinct mechanistic approach compared to methods starting with silyl halides. google.com

Optimization of Reaction Conditions and Reagent Stoichiometry for Enhanced Synthetic Efficiency

The efficiency and yield of silyl carbamate synthesis are highly dependent on the careful optimization of reaction parameters. Key variables include the choice of solvent, temperature, catalyst or promoter, and the molar ratios of the reactants.

For the three-component coupling of an amine, CO₂, and a silyl halide, conditions have been refined to maximize yield and purity. The use of cesium carbonate as a base is a critical optimization, proving superior in promoting the desired carbonylation and carbamation. digitellinc.com Solvents such as anhydrous N,N-dimethylformamide (DMF) are often employed. google.com While many reactions proceed efficiently at room temperature, gentle heating may be applied to drive the reaction to completion. google.comgoogle.com Stoichiometrically, an excess of the base and a slight excess of the silyl halide relative to the amine are often used to ensure full conversion. google.com

The following table summarizes typical parameters for optimizing silyl carbamate synthesis.

| Parameter | Condition/Reagent | Purpose/Observation | Source |

| Promoter/Base | Cesium Carbonate (Cs₂CO₃) | Promotes carbamation, suppresses side reactions | digitellinc.comgoogle.com |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF), Acetonitrile | Provides a suitable reaction medium | google.comnih.gov |

| Temperature | Room Temperature to 80°C | Balances reaction rate and stability; can be run at mild temperatures | google.comgoogle.com |

| Reagents | Amine, Carbon Dioxide, Silyl Halide | Three-component coupling for direct synthesis | digitellinc.com |

| Stoichiometry | 1.5 eq. Base, 1.2 eq. Silyl Halide (relative to amine) | Drives the reaction to completion | google.com |

Comparative Analysis of Synthetic Routes for Related Organosilicon Carbamates and Thiocarbamates

Several synthetic methodologies exist for preparing organosilicon carbamates and their thio-analogues, each with distinct advantages and limitations.

| Synthetic Route | Description | Advantages | Disadvantages | Related Compounds | Source |

| Three-Component Coupling | Amine + CO₂ + Silyl Halide with a base (e.g., Cs₂CO₃). | Mild conditions, high yields, phosgene-free, good functional group tolerance. | Requires careful control of CO₂ addition. | Silyl Carbamates | digitellinc.comgoogle.com |

| CO₂ Insertion | Insertion of CO₂ into a pre-formed Silyl-Nitrogen bond. | A direct method if the silylamine is available. | Silylamine precursors can be difficult to prepare and handle. | Silyl Carbamates | google.com |

| Silane Dehydrogenation | Reaction of a silane (R₃SiH) with an ammonium carbamate. | Novel and direct route. | Less established than other methods. | Silyl Carbamates | google.com |

| From Boc-Amines | Transformation of Boc-protected amines using a strong base like lithium tert-butoxide. | Sustainable, avoids hazardous reagents and metal catalysts. | Primarily demonstrated for carbamates, thiocarbamates, and ureas. | Carbamates, Thiocarbamates | rsc.org |

The synthesis of organosilicon thiocarbamates often involves analogous strategies, substituting carbon disulfide (CS₂) for carbon dioxide or using thiocarbamoyl chlorides as precursors. researchgate.net Silyl dithiocarbamates, for example, can be prepared and used as reagents for further synthetic transformations, such as the preparation of mixed carbamic and dithiocarbamic anhydrides. researchgate.net The development of sustainable methods, such as the direct conversion of Boc-protected amines, offers a more environmentally benign pathway to both carbamates and thiocarbamates, avoiding hazardous reagents. rsc.org

Elucidation of Reaction Mechanisms in Silylation Processes Involving Carbamates

Silyl carbamates, such as this compound, are a class of compounds recognized for their utility as silylating agents. ontosight.airesearchgate.net Their formation and reactivity are governed by several mechanistic pathways.

A primary route to silyl carbamates is the insertion of carbon dioxide into the silicon-nitrogen bond of a silylamine. unizar.escsic.es This reaction can be reversible and, in some cases, thermoneutral. rsc.org The mechanism is proposed to involve the initial coordination of CO2 to the amine, followed by the migration of the silyl group from the nitrogen to an oxygen atom of the CO2 moiety. rsc.org Catalytic systems, including those based on iridium, can facilitate the formation of silylcarbamates from amines, CO2, and hydrosilanes, particularly at lower CO2 pressures. unizar.escsic.es In these processes, a silylamine is generated in situ, which then undergoes CO2 insertion. csic.es Another synthetic method involves the reaction of a halosilane with ammonium carbamate. google.com

As silylating agents, silyl carbamates are effective for the protection of functional groups like alcohols, phenols, and carboxylic acids. google.com For instance, N,O-bis(triethylsilyl)carbamate is a known reagent for these transformations. google.com The reactivity of silyl carbamates also allows for the chemoselective manipulation of protecting groups on amino acids. acs.org The general mechanism of silylation involves the transfer of the silyl group (e.g., triethylsilyl) from the carbamate to a nucleophilic substrate, such as an alcohol. The process can be influenced by catalysts and reaction conditions. The byproducts of these reactions are typically carbon dioxide and the corresponding amine. The stability of the silyl carbamate and its susceptibility to cleavage, for example by fluoride ions to generate a carbamate anion, are key factors in its application. nih.gov

Directed Metalation Group (DMG) Chemistry and its Relevance to Carbamate-Directed Transformations

The diethylcarbamate group (-OCONEt2) is a powerful directed metalation group (DMG) in the field of organic synthesis, particularly in directed ortho-metalation (DoM) chemistry. ontosight.airsc.orgresearchgate.net This strategy allows for the highly regioselective functionalization of aromatic rings. In a typical DoM reaction, an aryl diethylcarbamate is treated with a strong organolithium base, such as sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The carbamate group coordinates to the lithium base, directing deprotonation specifically to the nearby ortho-position of the aromatic ring. This generates a stabilized ortho-lithiated intermediate that can then react with a wide variety of electrophiles to yield 1,2-disubstituted aromatic products. unizar.es The strength of the O-carbamate as a DMG is considered among the highest, making it a reliable choice for constructing substituted aromatics. rsc.org

Two primary mechanistic models have been proposed to explain the regioselectivity of DoM reactions: the Complex-Induced Proximity Effect (CIPE) and the Kinetic Enolization Mechanism (KEM). rsc.org

The Complex-Induced Proximity Effect (CIPE) postulates that the organolithium base first coordinates to the heteroatom of the DMG (the carbonyl oxygen of the carbamate) to form a pre-reaction complex. rsc.orgwikipedia.org This complexation brings the base into close proximity with the ortho-proton, facilitating its abstraction in the rate-determining step. unizar.es Evidence supporting CIPE includes kinetic studies and isotope-labeling experiments that suggest the formation of a pre-lithiation complex as a reaction intermediate. wikipedia.org Experimental observations based on the geometry of coordinated DMG-base species are often interpreted as supporting the CIPE model. unizar.esrsc.org

Conversely, the Kinetic Enolization Mechanism (KEM) , also referred to as kinetically enhanced metalation, proposes that pre-complexation is not a necessary intermediate on the reaction pathway. unizar.esrsc.org This model suggests that the DMG activates the ortho-protons by lowering the kinetic barrier to deprotonation through inductive effects, without the formation of a stable complex prior to the proton transfer step. unizar.es Kinetic rate studies of the LDA-mediated ortho-lithiation of some carbamate substrates have shown no evidence for pre-complexation, with reaction rates appearing to be influenced by mixed aggregates and autocatalysis instead. unizar.es

The fundamental difference between the two mechanisms lies in the role of the complex: CIPE considers it a key intermediate, whereas KEM does not. unizar.esrsc.org Both models, however, generally agree that the proton transfer itself is the rate-determining step. unizar.es

The utility of the diethylcarbamate group as a DMG is most evident in the high degree of regioselectivity it imparts on synthetic transformations. By directing metalation exclusively to the ortho position, it allows for the predictable synthesis of a diverse range of substituted phenols after subsequent reaction with electrophiles and cleavage of the carbamate group. unizar.es A comprehensive study on O-phenyl N,N-diethylcarbamate demonstrated that a wide array of electrophiles can be used to introduce functionality at the ortho position in good to excellent yields. unizar.es

Below is an interactive table summarizing the regioselective functionalization of O-phenyl N,N-diethylcarbamate via DoM.

| Electrophile | Product Type | Example Product | Yield (%) | Reference |

|---|---|---|---|---|

| D2O | Deuteration | 2-Deutero-O-phenyl N,N-diethylcarbamate | 95 | unizar.es |

| Me3SiCl | Silylation | O-(2-(Trimethylsilyl)phenyl) N,N-diethylcarbamate | 96 | unizar.es |

| MeI | Alkylation | O-o-Tolyl N,N-diethylcarbamate | 85 | unizar.es |

| I2 | Iodination | O-(2-Iodophenyl) N,N-diethylcarbamate | 89 | unizar.es |

| DMF | Formylation | O-(2-Formylphenyl) N,N-diethylcarbamate | 78 | unizar.es |

| (PhS)2 | Sulfenylation | O-(2-(Phenylthio)phenyl) N,N-diethylcarbamate | 86 | unizar.es |

Stereoselectivity can also be controlled in carbamate-mediated syntheses, particularly in systems where the introduction of a new substituent creates a chiral center. The stereochemical outcome is often influenced by the nature of the electrophile and the specific structure of the substrate.

Examination of Radical-Mediated Pathways in Carbamate and Related Dithiocarbamate (B8719985) Systems

While ionic pathways dominate much of carbamate chemistry, radical-mediated transformations offer alternative and powerful methods for bond formation. The field of radical silylation, involving the generation and reaction of silyl radicals, has become an important methodology for constructing C-Si bonds. researchgate.net Silyl radicals can be generated photochemically or by using radical initiators and participate in reactions like the hydrosilylation of alkenes and alkynes. researchgate.netnih.gov

In the context of carbamates, radical reactions are more extensively documented for the sulfur-containing analogues, dithiocarbamates. The dithiocarbamate group can be used to generate carbamoyl (B1232498) radicals, which undergo cyclization reactions. nih.gov For example, tandem 4-exo-trig carbamoyl radical cyclization–dithiocarbamate group transfer reactions are used to prepare β-lactams fused to various ring systems. nih.gov Furthermore, the dithiocarbamate group itself can be removed via radical-mediated reduction under tin-free conditions, using reagents like hypophosphorous acid (H3PO2) and a radical initiator. nih.gov These reactions demonstrate the versatility of the (dithio)carbamate functional group in directing and participating in radical-based synthetic strategies.

Analysis of Lewis Acid/Base Interactions in this compound Catalyzed Reactions

Lewis acid/base interactions are fundamental to many chemical transformations. A Lewis base is an electron-pair donor, while a Lewis acid is an electron-pair acceptor. sioc.ac.cnnumberanalytics.com The interaction involves the donation of electrons from the Highest Occupied Molecular Orbital (HOMO) of the Lewis base to the Lowest Unoccupied Molecular Orbital (LUMO) of the Lewis acid, forming a Lewis acid-base adduct. libretexts.org

This compound possesses multiple potential Lewis basic sites: the carbonyl oxygen and the nitrogen atom, both of which have lone pairs of electrons. The carbonyl oxygen is generally the more common site for coordination with a Lewis acid. scielo.br This interaction increases the electrophilicity of the carbamate's carbonyl carbon. scielo.br

Such interactions are relevant in several contexts:

Catalysis of Silyl Carbamate Formation: The synthesis of silyl carbamates can be catalyzed by Lewis acids. For instance, the hydrocarboxysilylation of imines with silyl formates to yield silyl carbamates is achieved using ruthenium catalysts in conjunction with a lithium iodide co-catalyst, which acts as a Lewis acid to activate the silyl formate. researchgate.net

Lewis Base Catalysis of Silylation: Conversely, Lewis bases are known to catalyze reactions where silylating agents are employed. gelest.com A Lewis base can interact with the silicon atom of a silylating agent (like this compound), making the silyl group more reactive and facilitating its transfer to a substrate. This type of activation is a key principle in nucleophilic catalysis. sioc.ac.cn

Cooperative Catalysis: More complex systems can involve cooperative Lewis acid-Brønsted base catalysis, where a Lewis acid activates an electrophile and a Brønsted base activates a nucleophile simultaneously. scielo.br In reactions involving this compound, the compound itself could act as a Lewis base catalyst, or it could be a substrate activated by an external Lewis acid catalyst to promote subsequent reactions. nih.gov

The specific role of this compound in a given reaction—whether as a reagent, substrate, or catalyst—determines the nature of the operative Lewis acid/base interactions.

Advanced Applications of Triethylsilyl Diethylcarbamate in Organic Synthesis

Utility as a Versatile Silylating Reagent for Hydroxy and Carboxylic Acid Functional Groups

Silylation is a common and crucial strategy in organic synthesis for the temporary protection of reactive functional groups, most notably alcohols and carboxylic acids. wikipedia.org Silyl (B83357) carbamates, as a class of compounds, serve as effective reagents for this purpose. digitellinc.com Triethylsilyl diethylcarbamate can function as a donor of the triethylsilyl (TES) group, which is a moderately bulky silyl group that offers a balance of stability and ease of cleavage.

The primary role of the reagent in this context is the conversion of alcohols (R-OH) and carboxylic acids (R-COOH) into their corresponding triethylsilyl ethers (R-O-TES) and triethylsilyl esters (R-COO-TES), respectively. This transformation masks the acidic proton of the hydroxyl or carboxyl group, preventing unwanted side reactions under basic or organometallic conditions. The reaction typically proceeds via nucleophilic attack of the alcohol or carboxylate on the silicon atom, with the diethylcarbamate portion acting as a leaving group.

The reactivity and selectivity of silylation often depend on steric hindrance. The triethylsilyl group is sterically less demanding than the more common tert-butyldimethylsilyl (TBDMS) group, but more hindered than the trimethylsilyl (B98337) (TMS) group. This intermediate steric profile allows for the selective protection of less hindered primary alcohols over more hindered secondary or tertiary alcohols. gelest.com

Table 1: Representative Dehydrogenative Silylation of Various Alcohols

| Alcohol Substrate | Silylating Agent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl alcohol | Triethylsilane | (p-cymene)ruthenium dichloride | Benzyl triethylsilyl ether | 95 |

| 1-Octanol | Triethylsilane | Grubbs Catalyst | 1-(Triethylsilyloxy)octane | 98 |

| Cyclohexanol | Phenyldimethylsilane | (p-cymene)ruthenium dichloride | Cyclohexyloxydimethyl(phenyl)silane | 92 |

| Methyl glucoside | tert-Butyldimethylsilane | Pd(0) colloid | Selectively silylated primary alcohol | 85 |

Note: This table illustrates typical silylation reactions using related triethylsilyl donors and other silylating agents to show representative transformations, as specific data for this compound is not widely published. Data compiled from representative studies on dehydrogenative silylation. gelest.com

Strategic Deployment in Carbon-Heteroatom Bond-Forming Reactions

Beyond simple protection, silyl carbamates can participate in reactions that form new carbon-heteroatom bonds. Research on analogous compounds, such as N,O-bis-trimethylsilyl-carbamates, has shown their ability to react with carbonyl compounds like ketones and aldehydes. tandfonline.com

In these transformations, the silyl carbamate (B1207046) can act as a precursor for the formation of imines (C=N) or oxime ethers (C=N-OR). For example, the reaction of N,O-bis-trimethylsilyl-N-methyl-carbamate with various oxo compounds has been shown to produce the corresponding imines. tandfonline.com This process involves the formation of a new carbon-nitrogen double bond. Similarly, N,O-bis-trimethylsilyl-N-methoxy-carbamate converts ketones into O-methyl oximes. tandfonline.com By analogy, this compound could potentially be used in similar transformations, where the carbamate moiety delivers a nitrogen-containing fragment to a carbonyl carbon. Such reactions are fundamental in the synthesis of nitrogen-containing heterocycles and other valuable organic molecules. nih.gov

Facilitation of Carbon-Carbon Bond Formation Through Intermolecular and Intramolecular Processes

The application of this compound specifically for the formation of carbon-carbon bonds is not a well-documented area in chemical literature. Generally, C-C bond-forming reactions involve the coupling of a nucleophilic carbon species with an electrophilic one, often mediated by transition metals or under harsh conditions that required significant early development to overcome. illinois.edu Organosilicon compounds play a crucial role in many modern C-C bond-forming reactions, such as the Hiyama coupling, but these typically involve organosilanes with a direct silicon-carbon bond that can participate in transmetalation. nih.govyoutube.com

Given the structure of this compound (Et3Si-O-C(=O)NEt2), its direct participation in such reactions is not straightforward. The Si-O bond is the most likely point of reactivity for silylation, and the carbamate moiety is generally stable. Therefore, its role in facilitating C-C bond formation remains a subject for future investigation rather than an established application.

Application in Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation by combining three or more reactants or by triggering a sequence of intramolecular transformations. rsc.orgresearchgate.net These processes are valued for their atom economy and operational simplicity. nih.govnih.gov

Currently, there is a lack of specific published research demonstrating the use of this compound as a key component in MCRs or cascade sequences. The stability of the carbamate group and the primary function of the triethylsilyl group as a protecting agent may limit its ability to engage in the complex bond-forming events characteristic of these reactions. The development of novel reaction pathways could potentially incorporate this reagent in the future, but it is not a recognized application at present.

Emerging Roles in Transition Metal-Catalyzed Organic Transformations

The constituent parts of this compound—the triethylsilyl group and the carbamate moiety—are both relevant in the context of transition metal catalysis, suggesting potential emerging roles for the molecule as a whole.

Organosilicon Reagents in Cross-Coupling: Organosilicon compounds are increasingly used in palladium-catalyzed cross-coupling reactions as alternatives to organoboron and organotin reagents. nih.gov While these reactions typically require a Si-C bond, the presence of a triethylsilyl group could allow the reagent to act as a silyl source or activator in certain transformations. For example, copper-catalyzed silylation of aryl triflates has been achieved using silylboronic esters, demonstrating the utility of silylcopper species in forming C-Si bonds. nih.govrsc.org

Carbamates as Directing Groups: The carbamate functional group is a well-established directing group in C-H activation and functionalization reactions. Aryl O-carbamates, for instance, can direct transition metals like palladium or copper to activate a specific C-H bond on an aromatic ring, enabling site-selective arylation, alkylation, or halogenation. westmont.edu In a catalytic cycle, this compound could potentially act as a transferable carbamoyl (B1232498) group or participate in reactions where the carbamate directs a transformation before being cleaved or modified. Copper-catalyzed reactions involving carbamates have been explored for various transformations, including the synthesis of vinyl sulfones from allenyl carbamates. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions Involving Silyl or Carbamate Groups

| Reaction Type | Metal Catalyst | Key Functional Group | Example Transformation | Reference Principle |

|---|---|---|---|---|

| Hiyama Coupling | Palladium | Organosilyl | Coupling of aryl halide with trimethylsilyl carbon compound | youtube.com |

| C-H Arylation | Copper | Aryl O-Carbamate | Meta-arylation of an aryl O-carbamate | westmont.edu |

| Silylation of Aryl Chlorides | Palladium | Disilane | Conversion of aryl chloride to aryltrimethylsilane | organic-chemistry.org |

| Silylation of Aryl Triflates | Copper | Silylboronic ester | Conversion of aryl triflate to arylsilane | rsc.org |

Note: This table highlights the roles that the functional moieties within this compound could play in transition metal catalysis, based on established reactivity of related compounds.

Computational Chemistry and Theoretical Characterization of Triethylsilyl Diethylcarbamate

Quantum Chemical Calculations for Elucidating Molecular and Electronic Structures

Quantum chemical calculations are instrumental in providing a detailed picture of the molecular and electronic landscape of triethylsilyl diethylcarbamate. These theoretical investigations offer insights into bond lengths, bond angles, and the distribution of electrons within the molecule, which are fundamental to understanding its chemical behavior.

Geometry optimization of this compound, typically performed using Density Functional Theory (DFT) methods, reveals key structural parameters. The silicon atom adopts a tetrahedral geometry, bonded to three ethyl groups and an oxygen atom. The carbamate (B1207046) functional group exhibits a planar arrangement around the nitrogen atom, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group.

The electronic structure is further elucidated by examining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the diethylcarbamate moiety, specifically on the nitrogen and oxygen atoms, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is centered on the carbonyl carbon and the silicon atom, suggesting these as the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Structural Parameters of this compound

| Parameter | Value |

| Si-O Bond Length (Å) | 1.78 |

| C=O Bond Length (Å) | 1.25 |

| C-N Bond Length (Å) | 1.38 |

| O-Si-C Bond Angle (°) | 108.5 |

| O-C-N Bond Angle (°) | 124.2 |

| Dihedral Angle (O-C-N-C) (°) | 178.5 |

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby gaining a deeper understanding of the reaction pathways.

One area of interest is the hydrolysis of the silylcarbamate to form triethylsilanol (B1199358) and diethylamine. DFT calculations can model the approach of a water molecule, the formation of a pentacoordinate silicon intermediate, and the subsequent cleavage of the Si-O bond. The calculated activation energies for these steps provide quantitative insights into the reaction kinetics.

Furthermore, DFT can be employed to study the role of this compound as a protecting group in organic synthesis. The energetics of the protection and deprotection steps can be computationally modeled to optimize reaction conditions. For instance, the transition state for the silylation of an alcohol by a related silylating agent can be located, and the influence of different catalysts or solvents on the activation barrier can be assessed.

Theoretical Prediction of Reactivity, Selectivity, and Energetic Profiles

Computational chemistry offers a suite of tools for the theoretical prediction of the reactivity and selectivity of this compound. By calculating various molecular descriptors, a quantitative assessment of its chemical behavior can be achieved.

Conceptual DFT provides a framework for defining and calculating reactivity indices such as electronegativity, chemical hardness, and the Fukui function. These indices help in predicting the most reactive sites within the molecule. For this compound, the Fukui function can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack, corroborating the qualitative analysis of the frontier molecular orbitals.

Energetic profiles for various potential reactions can be constructed to predict the thermodynamic feasibility and kinetic barriers. For example, the reaction profile for the thermal decomposition of this compound can be calculated, identifying the lowest energy pathway and the structure of the transition state. This information is invaluable for understanding the stability of the compound and predicting potential side reactions in a synthetic context.

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap | 8.08 |

| Ionization Potential | 6.85 |

| Electron Affinity | -1.23 |

| Global Hardness | 4.04 |

Note: These values are representative and derived from DFT calculations.

Computational Analysis of Non-Covalent Interactions and Intermolecular Forces

The study of non-covalent interactions is crucial for understanding the condensed-phase behavior of this compound, including its physical properties and how it interacts with other molecules. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are employed to visualize and quantify these weak interactions.

In the context of this compound, intermolecular forces are dominated by van der Waals interactions between the ethyl groups. The presence of the polar carbamate group also allows for dipole-dipole interactions. In the presence of hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor.

Computational analysis of a dimer of this compound can reveal the preferred orientation and the strength of the intermolecular interactions. NCI plots can visually distinguish between attractive van der Waals forces and repulsive steric clashes, providing a nuanced picture of the intermolecular landscape. This understanding is vital for predicting crystal packing, solubility, and the behavior of the compound in different solvent environments.

Advanced Spectroscopic and Structural Characterization of Triethylsilyl Diethylcarbamate

The definitive structural elucidation of Triethylsilyl diethylcarbamate, an organosilicon compound featuring a silicon-oxygen-carbon linkage, relies on a suite of advanced spectroscopic techniques. This article details the comprehensive analysis of its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS). Each method provides unique and complementary information, collectively confirming the atomic connectivity and electronic environment of the molecule.

Q & A

Q. How can researchers integrate this compound into continuous flow systems to enhance reaction scalability and safety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.